1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
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Overview
Description
1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at position 1 and a methanamine group at position 4, making it a unique and versatile molecule with various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride can be achieved through several synthetic routesThe reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .
Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance reaction efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives .
Scientific Research Applications
1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride: This compound also contains a trifluoromethyl group but differs in its cyclobutyl structure, which may result in different chemical and biological properties.
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another trifluoromethyl-containing compound, but with a benziodoxole structure, used primarily as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H11ClF3N3 |
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Molecular Weight |
229.63 g/mol |
IUPAC Name |
[3,5-dimethyl-1-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3.ClH/c1-4-6(3-11)5(2)13(12-4)7(8,9)10;/h3,11H2,1-2H3;1H |
InChI Key |
PINWPBBSYFYPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)(F)F)C)CN.Cl |
Origin of Product |
United States |
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